molecular formula C10H19NO2 B13233168 1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid

1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid

Cat. No.: B13233168
M. Wt: 185.26 g/mol
InChI Key: SYKTWPPKPMOSCF-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4,4-dimethylcyclohexanone.

    Aminomethylation: The ketone is subjected to aminomethylation using formaldehyde and ammonia or a primary amine under acidic conditions to introduce the aminomethyl group.

    Carboxylation: The resulting aminomethyl derivative is then carboxylated using carbon dioxide in the presence of a base to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors for carboxylation, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The carboxylic acid group may also play a role in binding to proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

    1-(Aminomethyl)cyclohexane-1-carboxylic acid: Lacks the dimethyl substitution, which may affect its reactivity and biological activity.

    4,4-Dimethylcyclohexane-1-carboxylic acid: Lacks the aminomethyl group, resulting in different chemical properties and applications.

Uniqueness: 1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups on a dimethyl-substituted cyclohexane ring

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-(aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H19NO2/c1-9(2)3-5-10(7-11,6-4-9)8(12)13/h3-7,11H2,1-2H3,(H,12,13)

InChI Key

SYKTWPPKPMOSCF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CN)C(=O)O)C

Origin of Product

United States

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